Bienvenue dans la boutique en ligne BenchChem!

21-Fluoropromegestone

Progesterone receptor Relative binding affinity Epimer selectivity

21‑Fluoropromegestone (also referred to as 21‑F‑R 5020 or 21‑fluoro‑R5020) is a synthetic, fluorinated analogue of the potent progestin promegestone (R5020). It was originally developed as a potential PET‑imaging agent for progesterone receptor (PgR)‑positive breast tumours.

Molecular Formula C22H29FO2
Molecular Weight 344.5 g/mol
CAS No. 128855-74-3
Cat. No. B163464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Fluoropromegestone
CAS128855-74-3
Synonyms21(R)-fluoro-R5020
21(S)-fluoro-R5020
21-F-R 5020
21-fluoropromegestone
Molecular FormulaC22H29FO2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)F
InChIInChI=1S/C22H29FO2/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1
InChIKeyAQJLFHHHAYTPCE-MTZCLOFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21‑Fluoropromegestone (CAS 128855‑74‑3) – Provenance & Pharmacological Identity


21‑Fluoropromegestone (also referred to as 21‑F‑R 5020 or 21‑fluoro‑R5020) is a synthetic, fluorinated analogue of the potent progestin promegestone (R5020). It was originally developed as a potential PET‑imaging agent for progesterone receptor (PgR)‑positive breast tumours [1]. The compound exists as two epimers, (21S)‑fluoro‑R5020 and (21R)‑fluoro‑R5020, which are derived from the known R5020 metabolites RU 27987 and RU 27988, respectively [1]. Because it retains a high, although reduced, affinity for PgR and can be labelled with fluorine‑18, 21‑fluoropromegestone is primarily used as a radiochemical probe for in‑vitro and in‑vivo receptor distribution studies [1][2].

Why 21‑Fluoropromegestone Cannot Be Replaced by Un‑substituted Promegestone or Other Progestins


Although 21‑fluoropromegestone shares the 19‑nor‑pregnadiene core of promegestone (R5020), the introduction of fluorine at the 21‑position – and the resulting epimeric configuration (S vs. R) – creates compound‑specific pharmacological behaviour that is not transferable to generic progestins. The 1990 Pomper study demonstrated that the 21S‑epimer retains only 11 % of the PgR affinity of R5020, while the 21R‑epimer retains 45 % [1]. Consequently, the in‑vivo uterus‑to‑muscle selectivity differs dramatically between epimers (4.3 vs. 1.1 at 1 h) [1]. Furthermore, the fluorinated analogues undergo considerable metabolic defluorination that is not observed with the parent R5020 [1]. Simply substituting promegestone or another progestin for 21‑fluoropromegestone would therefore yield a different receptor‑occupancy profile, divergent tissue distribution, and altered metabolic stability, invalidating any assay or imaging protocol that relies on the specific pharmacokinetic and binding properties of this fluorinated probe [1][2].

Head‑to‑Head & Cross‑Study Comparative Evidence for 21‑Fluoropromegestone


Progesterone Receptor Binding Affinity – Direct Epimer Comparison with R5020

In a direct competitive binding assay using uterine PgR, the 21S‑epimer of 21‑fluoropromegestone showed only 11 % of the affinity of R5020, while the 21R‑epimer retained 45 % [1]. The hydroxy‑precursors RU 27987 (21S‑OH) and RU 27988 (21R‑OH) served as additional baselines, with affinities of 116 % and 4 %, respectively [1].

Progesterone receptor Relative binding affinity Epimer selectivity

In‑Vivo Target Tissue Selectivity – 21S‑Epimer vs. 21R‑Epimer vs. DU 41165

In estrogen‑primed immature rats, the uterus‑to‑muscle ratio at 1 h post‑injection was 4.3 for the 21S‑epimer vs. only 1.1 for the 21R‑epimer, mirroring their relative binding affinities [1]. The retroprogesterone DU 41165, included in the same study, achieved a uterus‑to‑muscle ratio of 15 at 1 h and 18‑71 between 2 h and 6 h, providing an upper‑performance benchmark [1].

Tissue distribution Uterus‑to‑muscle ratio In‑vivo selectivity

Metabolic Defluorination – A Critical Differentiator from Non‑fluorinated Progestins and Later Dioxolane Analogues

The Pomper study explicitly reports that considerable metabolic defluorination was observed for both 21‑fluoro‑R5020 epimers in vivo [1]. This drawback was later addressed by Buckman et al., who demonstrated that the 21‑fluoro‑progestin‑16α,17α‑dioxolanes (e.g., endo‑10a and endo‑10b) exhibit reduced defluorination, attributing the improvement to steric protection at the 21‑position by the dioxolane ring [2].

Metabolic stability Defluorination PET tracer

Comparison with the High‑Affinity Retroprogesterone DU 41165 – Structural Divergence Driving Selectivity

The third fluorinated progestin in the Pomper study, DU 41165, bears a retroprogesterone (9β,10α) structure and a C‑6 fluorine substituent. Its PgR affinity was 145 % relative to R5020 [1]. DU 41165 achieved uterus‑to‑muscle ratios of 15‑71 over 1‑6 h, markedly exceeding the 21‑fluoro‑R5020 epimers [1]. This demonstrates that the 21‑fluoro‑R5020 scaffold provides a distinct selectivity/affinity trade‑off compared with the retroprogesterone chemotype.

Retroprogesterone DU 41165 Binding selectivity

Contextualisation with Trimegestone – Class‑Level Progestin Potency vs. Fluorination‑Specific Imaging Utility

Trimegestone, a 19‑norpregnane progestin, binds to rat PR with an IC50 of 3.3 nM [1]. While this demonstrates high progestational potency, trimegestone lacks the fluorine‑18 labelling capability inherent to 21‑fluoropromegestone, making it unsuitable as a PET imaging agent. This contrast highlights that potency alone does not govern the selection of a fluorinated probe for imaging applications; the presence of a fluorine substituent for radiolabelling is a prerequisite.

Trimegestone Progestin potency IC50

When 21‑Fluoropromegestone Is the Right Procurement Choice – Evidence‑Based Scenarios


Ex‑Vivo Progesterone Receptor Autoradiography with Defined Epimer Selectivity

When an autoradiography protocol requires a fluorinated progestin with moderate receptor affinity (RBA = 45 % for the 21R‑epimer or 11 % for the 21S‑epimer vs. R5020) and the ability to compete with [3H]R5020, 21‑fluoropromegestone provides a well‑characterised tool whose binding parameters have been directly measured in uterine tissue [1]. Its known uterus‑to‑muscle ratio (4.3 for the 21S‑epimer) allows researchers to calculate appropriate blocking concentrations [1].

Baseline Compound for 18F‑PET Tracer Development Studies

In medicinal chemistry programs aiming to improve upon the first‑generation 21‑fluoroprogestins, 21‑fluoropromegestone serves as the historical benchmark. Its considerable metabolic defluorination and modest target selectivity (uterus/muscle = 4.3 at 1 h) define the performance floor that later analogues such as the 16α,17α‑dioxolanes (RBA up to 190 %, reduced defluorination) must surpass [1][2]. Ordering this compound is essential for side‑by‑side comparisons in structure–activity relationship (SAR) studies that aim to map the impact of the 21‑fluoro substituent [1].

Pharmacological Differentiation of Progestin Epimers in Receptor Binding Assays

Because the 21S‑ and 21R‑epimers of 21‑fluoropromegestone display an 11‑fold difference in PgR affinity (11 % vs. 45 % RBA), they constitute a matched pair for studying how epimeric configuration at C‑21 governs progestin‑receptor interaction and downstream signalling [1]. Procurement of the individual epimers (or the mixture, with subsequent separation) is warranted when the experimental question specifically concerns stereochemical influences on receptor binding kinetics or conformation [1].

Calibration Standard for Radioligand Displacement Assays Involving 18F‑Labelled Progestins

Cold (non‑radioactive) 21‑fluoropromegestone can be used as a reference standard to calibrate competitive binding curves when screening novel 18F‑labelled progestin candidates. Its well‑documented RBA values (11 % and 45 % relative to R5020) and known propensity for metabolic defluorination provide a consistent internal reference for both in‑vitro and in‑vivo experiments [1]. This application is particularly relevant for core facilities that routinely synthesise 21‑[18F]fluoroprogestins using the Pomper or Buckman radiochemical routes [1][2].

Quote Request

Request a Quote for 21-Fluoropromegestone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.